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Compound of Interest

Compound Name:
Hexahydro-pyridazine-3-

carbaldehyde

Cat. No.: B12274207 Get Quote

Disclaimer: This document provides a predictive analysis of the spectroscopic data and a

hypothetical synthetic protocol for Hexahydro-pyridazine-3-carbaldehyde. As of the date of

this publication, specific experimental data for this compound is not available in the public

domain. The information presented herein is based on established principles of organic

chemistry and spectroscopy, and data from analogous saturated heterocyclic and aldehydic

compounds. This guide is intended for researchers, scientists, and drug development

professionals as a reference for potential synthesis and characterization.

Introduction
Hexahydro-pyridazine-3-carbaldehyde is a saturated heterocyclic aldehyde with potential

applications in medicinal chemistry and drug development as a scaffold or intermediate. Its

structure, featuring a fully reduced pyridazine ring and a reactive aldehyde functional group,

offers opportunities for diverse chemical modifications. This guide outlines the predicted

spectroscopic characteristics (NMR, IR, and MS) of the title compound and proposes a viable

synthetic pathway for its preparation.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Hexahydro-pyridazine-3-
carbaldehyde. These predictions are based on the analysis of structurally similar compounds
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and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for Hexahydro-pyridazine-3-carbaldehyde (in CDCl₃)

Proton
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

H-C=O 9.5 - 9.8 s -

H-3 3.0 - 3.3 m -

H-4ax 1.8 - 2.0 m -

H-4eq 1.6 - 1.8 m -

H-5ax 1.4 - 1.6 m -

H-5eq 1.2 - 1.4 m -

H-6ax 2.8 - 3.1 m -

H-6eq 2.5 - 2.8 m -

N-H 1.5 - 3.0 br s -

Table 2: Predicted ¹³C NMR Data for Hexahydro-pyridazine-3-carbaldehyde (in CDCl₃)

Carbon Predicted Chemical Shift (δ, ppm)

C=O 200 - 205

C-3 55 - 65

C-4 20 - 30

C-5 20 - 30

C-6 45 - 55

Infrared (IR) Spectroscopy
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Table 3: Predicted IR Absorption Bands for Hexahydro-pyridazine-3-carbaldehyde

Functional Group
Predicted Absorption
Range (cm⁻¹)

Intensity

N-H Stretch 3300 - 3500 Medium, Broad

C-H Stretch (Aldehyde) 2820 - 2850 and 2720 - 2750 Medium

C-H Stretch (Aliphatic) 2850 - 3000 Strong

C=O Stretch (Aldehyde) 1720 - 1740 Strong

C-N Stretch 1000 - 1250 Medium

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for Hexahydro-pyridazine-3-
carbaldehyde

m/z Predicted Fragment

[M]+ Molecular Ion

[M-1]+ Loss of aldehydic proton

[M-29]+ Loss of CHO group

Various Cleavage of the hexahydropyridazine ring

Hypothetical Experimental Protocols
This section details a plausible synthetic route for Hexahydro-pyridazine-3-carbaldehyde and

the subsequent spectroscopic analysis.

Synthesis of Hexahydro-pyridazine-3-carbaldehyde
The proposed synthesis involves a two-step process starting from a commercially available

pyridazine derivative, such as pyridazine-3-carboxylic acid. The first step is the catalytic
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hydrogenation of the pyridazine ring to the hexahydropyridazine, followed by the reduction of

the carboxylic acid to the corresponding aldehyde.

Step 1: Synthesis of Hexahydro-pyridazine-3-carboxylic acid

To a solution of pyridazine-3-carboxylic acid (1.0 eq) in a suitable solvent such as methanol

or ethanol, add a catalytic amount of Platinum(IV) oxide (PtO₂) (e.g., 5 mol%).

The reaction mixture is then subjected to hydrogenation in a high-pressure reactor under a

hydrogen atmosphere (e.g., 50-100 atm).

The reaction is stirred at room temperature or with gentle heating (e.g., 40-60 °C) for 24-48

hours, or until the reaction is complete as monitored by TLC or LC-MS.

Upon completion, the catalyst is removed by filtration through a pad of Celite.

The solvent is removed under reduced pressure to yield the crude Hexahydro-pyridazine-3-

carboxylic acid, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of Hexahydro-pyridazine-3-carbaldehyde

The Hexahydro-pyridazine-3-carboxylic acid (1.0 eq) is dissolved in an anhydrous aprotic

solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

The solution is cooled to -78 °C (dry ice/acetone bath).

A reducing agent, such as diisobutylaluminium hydride (DIBAL-H) (1.1-1.5 eq), is added

dropwise to the solution.

The reaction is stirred at -78 °C for a few hours and then allowed to warm to room

temperature.

The reaction is quenched by the slow addition of a suitable quenching agent, such as

methanol followed by water and an aqueous solution of Rochelle's salt.

The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
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The combined organic layers are dried over anhydrous sodium sulfate, filtered, and

concentrated under reduced pressure to afford the crude Hexahydro-pyridazine-3-
carbaldehyde.

The crude product can be purified by flash column chromatography on silica gel.

Synthesis Workflow

Pyridazine-3-carboxylic Acid Catalytic Hydrogenation
(PtO₂, H₂) Hexahydro-pyridazine-3-carboxylic Acid Reduction

(DIBAL-H) Hexahydro-pyridazine-3-carbaldehyde

Click to download full resolution via product page

Caption: Proposed synthetic workflow for Hexahydro-pyridazine-3-carbaldehyde.

Spectroscopic Characterization
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher

spectrometer using deuterated chloroform (CDCl₃) as the solvent. 2D NMR experiments

(COSY, HSQC, HMBC) would be employed to confirm the structure and assign all proton

and carbon signals unequivocally.

IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared

(FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate or as a KBr

pellet.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) using electrospray

ionization (ESI) would be used to determine the exact mass of the molecular ion and confirm

the elemental composition.

Structural Elucidation Logic
The following diagram illustrates the logical connections between the predicted spectroscopic

data and the key structural features of Hexahydro-pyridazine-3-carbaldehyde.
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Structural Features

Predicted Spectroscopic Evidence

Aldehyde Group
(-CHO)

¹H NMR: δ 9.5-9.8 (s)
¹³C NMR: δ 200-205

IR: 1720-1740 cm⁻¹ (C=O)
2720-2850 cm⁻¹ (C-H) MS: [M-29]+

Saturated Ring
(C₄H₈N₂)

¹H NMR: δ 1.2-3.3 (m)
¹³C NMR: δ 20-65 IR: 2850-3000 cm⁻¹ (C-H)

N-H Bonds

¹H NMR: δ 1.5-3.0 (br s) IR: 3300-3500 cm⁻¹ (N-H)

Click to download full resolution via product page

Caption: Correlation of structural features with predicted spectroscopic data.

Conclusion
This technical guide provides a foundational, albeit predictive, overview of the spectroscopic

and synthetic aspects of Hexahydro-pyridazine-3-carbaldehyde. The proposed synthetic

route offers a logical starting point for its preparation, and the predicted spectroscopic data

serves as a benchmark for its characterization. Experimental validation of these predictions is a

necessary next step for the scientific community to fully elucidate the properties and potential

of this molecule.

To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Hexahydro-
pyridazine-3-carbaldehyde: A Predictive Technical Guide]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b12274207#spectroscopic-data-
nmr-ir-ms-of-hexahydro-pyridazine-3-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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